2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide
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Overview
Description
2,2-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a synthetic organic compound with a complex structure that includes a benzothiazole ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Butanamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2,2-dimethylbutanoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the butanamide moiety can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The benzothiazole ring system is known for its bioactivity, which can be harnessed in drug discovery.
Medicine
Medicinally, compounds containing the benzothiazole moiety have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, making it a candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity by forming additional interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative used in similar applications.
Methylsulfonylbenzothiazole: Lacks the butanamide moiety but shares the methylsulfonyl group.
2,2-Dimethylbutanamide: Contains the butanamide moiety but lacks the benzothiazole ring.
Uniqueness
2,2-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is unique due to the combination of the benzothiazole ring, methylsulfonyl group, and butanamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in science and industry.
Properties
IUPAC Name |
2,2-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-5-14(2,3)12(17)16-13-15-10-7-6-9(21(4,18)19)8-11(10)20-13/h6-8H,5H2,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOUIYLEOQPRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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